magnesium;1-fluoro-3-methylbenzene-4-ide;bromide

Catalog No.
S1898020
CAS No.
30897-90-6
M.F
C7H6BrFMg
M. Wt
213.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
magnesium;1-fluoro-3-methylbenzene-4-ide;bromide

CAS Number

30897-90-6

Product Name

magnesium;1-fluoro-3-methylbenzene-4-ide;bromide

IUPAC Name

magnesium;1-fluoro-3-methylbenzene-4-ide;bromide

Molecular Formula

C7H6BrFMg

Molecular Weight

213.33 g/mol

InChI

InChI=1S/C7H6F.BrH.Mg/c1-6-3-2-4-7(8)5-6;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1

InChI Key

OCGINFOPBMDLBD-UHFFFAOYSA-M

SMILES

Array

Canonical SMILES

CC1=[C-]C=CC(=C1)F.[Mg+2].[Br-]

The exact mass of the compound 4-Fluoro-2-methylphenylmagnesium bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Fluoro-2-methylphenylmagnesium bromide is a highly reactive, commercially available Grignard reagent, typically supplied as a 0.5 M solution in THF or 2-MeTHF. It serves as a critical organometallic building block for installing the 4-fluoro-2-methylphenyl moiety into advanced pharmaceutical intermediates, including PIM kinase inhibitors, mTOR inhibitors, and NK1 receptor antagonists . The presence of the ortho-methyl group provides essential steric bulk that dictates the conformation of resulting biaryl or aryl-heteroaryl linkages, while the para-fluoro substituent enhances metabolic stability and modulates the electronic properties of the target active pharmaceutical ingredient (API)[1]. For industrial scale-up and procurement, purchasing the pre-formed, titrated Grignard reagent mitigates the safety and reproducibility risks associated with the in-situ initiation of the corresponding aryl halide, ensuring consistent assay strength and minimizing process bottlenecks .

Substituting this specific Grignard reagent with structural analogs or alternative metal species compromises both synthetic efficiency and final product efficacy. Replacing it with 4-fluorophenylmagnesium bromide removes the ortho-methyl group, which is frequently required to restrict bond rotation and lock the active conformation of kinase inhibitors [1]. Conversely, using 2-methylphenylmagnesium bromide sacrifices the para-fluoro group, leading to increased susceptibility to oxidative metabolism (CYP450 degradation) in the final drug candidate [2]. From a process chemistry perspective, substituting the Grignard with the corresponding organozinc reagent drastically reduces nucleophilic addition rates to unactivated ketones or imines, often necessitating stoichiometric transition-metal catalysis [3]. Furthermore, attempting to generate the Grignard in situ from 1-bromo-4-fluoro-2-methylbenzene at scale introduces variable initiation times and thermal runaway risks, making the pre-formed 0.5 M THF solution the procurement standard for reproducible manufacturing [1].

Yield Optimization via Pre-formed Grignard vs. In-Situ Generation

Procuring the pre-formed 0.5 M Grignard solution provides superior batch-to-batch reproducibility compared to generating the reagent in situ from 1-bromo-4-fluoro-2-methylbenzene. In-situ generation often suffers from delayed initiation and increased Wurtz-type homocoupling, reducing the effective yield of the desired cross-coupled or nucleophilic addition product .

Evidence DimensionCross-coupling / Addition Yield
Target Compound Data>85% yield with <2% homocoupling using pre-formed 0.5 M solution.
Comparator Or BaselineIn-situ generation from 1-bromo-4-fluoro-2-methylbenzene and Mg turnings.
Quantified DifferenceIn-situ generation frequently results in 10-15% lower yields and up to 8% homocoupling byproducts.
ConditionsNucleophilic addition to piperidone derivatives or Kumada coupling at 0 to 25 °C.

Procurement of the pre-titrated Grignard reagent eliminates initiation bottlenecks and reduces downstream purification costs by minimizing homocoupling impurities.

Nucleophilic Addition Efficiency vs. Organozinc Analogs

For direct nucleophilic additions to sterically hindered electrophiles, the Grignard reagent exhibits vastly superior reaction kinetics compared to its organozinc counterpart, which is significantly less nucleophilic and often requires catalytic activation[1].

Evidence DimensionConversion Rate in Nucleophilic Addition
Target Compound Data>90% conversion in direct additions to hindered ketones within 2-4 hours.
Comparator Or Baseline4-fluoro-2-methylphenylzinc bromide.
Quantified DifferenceThe organozinc analog requires >24 hours and often fails to exceed 50% conversion without transition metal catalysts.
ConditionsDirect nucleophilic addition to sterically hindered electrophiles in THF at room temperature.

For direct nucleophilic additions, the Grignard reagent provides superior atom economy and reaction kinetics, avoiding the need for expensive catalysts.

Impact of Ortho-Methyl Substitution on Target Binding Conformation

The 2-methyl group is critical for locking the bioactive conformation of the resulting API. Without this steric bulk, the biaryl bond rotates freely, leading to a significant entropic penalty during target binding in kinase inhibitors [1].

Evidence DimensionTarget Binding Affinity (IC50)
Target Compound DataDerivatives maintain restricted biaryl rotation, optimizing IC50 in the low nanomolar range.
Comparator Or Baseline4-fluorophenylmagnesium bromide (lacking the 2-methyl group).
Quantified DifferenceRemoval of the ortho-methyl group typically results in a 10- to 50-fold drop in target binding affinity.
ConditionsIn vitro kinase inhibition assays (e.g., PIM or mTOR) for advanced API derivatives.

The exact 2-methyl substitution pattern is non-negotiable for the pharmacological efficacy of the final synthesized drug, preventing substitution with simpler fluorinated analogs.

Metabolic Stability Conferred by Para-Fluoro Substitution

The para-fluoro substitution blocks a primary site of oxidative metabolism. APIs synthesized using 2-methylphenylmagnesium bromide (lacking the fluorine) suffer from rapid para-hydroxylation by CYP450 enzymes, leading to poor pharmacokinetic profiles [1].

Evidence DimensionIntrinsic Clearance (CLint)
Target Compound DataFluorinated derivatives exhibit extended half-lives and low intrinsic clearance.
Comparator Or Baseline2-methylphenylmagnesium bromide (lacking the 4-fluoro group).
Quantified DifferenceUnfluorinated analogs typically exhibit 2- to 3-fold higher intrinsic clearance rates.
ConditionsHuman liver microsome (HLM) stability assays of the resulting API.

Buyers synthesizing clinical candidates must procure the fluorinated building block to ensure the final drug meets required pharmacokinetic exposure thresholds.

Synthesis of Kinase Inhibitors (mTOR and PIM)

This compound is the optimal choice for installing the 4-fluoro-2-methylphenyl moiety in targeted oncology drugs. The specific substitution pattern provides essential conformational restriction and metabolic stability, directly addressing the structure-activity relationship (SAR) requirements that simpler analogs fail to meet [1].

Scale-Up Manufacturing of Piperidine/Piperidone Derivatives

Utilized in direct nucleophilic additions to hindered ketones (e.g., 1-benzyl-4-piperidone). Procuring the pre-formed Grignard ensures high nucleophilicity and rapid conversion rates, outperforming organozinc alternatives and avoiding the need for expensive transition-metal catalysts in process chemistry .

Development of NK1 Receptor Antagonists

Acts as a critical nucleophile in the synthesis of piperazine-based NK1 antagonists. The para-fluoro group ensures the resulting API resists rapid CYP450-mediated oxidative clearance, making this specific Grignard indispensable for pharmacokinetic optimization [2].

Kumada Cross-Coupling for Advanced Biaryls

Procured as a reliable, pre-titrated reagent for palladium- or nickel-catalyzed cross-coupling with aryl halides to build complex biaryl scaffolds. Using the pre-formed solution minimizes Wurtz homocoupling impurities that typically plague in-situ generation methods .

Hydrogen Bond Acceptor Count

3

Exact Mass

211.94873 Da

Monoisotopic Mass

211.94873 Da

Heavy Atom Count

10

GHS Hazard Statements

Aggregated GHS information provided by 26 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Dates

Last modified: 08-16-2023

Explore Compound Types